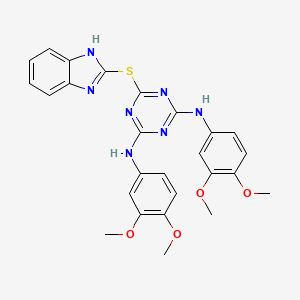![molecular formula C21H21N3O3 B11600811 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11600811.png)
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is a synthetic organic compound with a complex structure It features an oxazole ring, a nitrile group, and various aromatic and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps. One common route starts with the preparation of the oxazole ring, followed by the introduction of the nitrile group and the aromatic substituents. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an α-halo ketone and an amide.
Introduction of the Nitrile Group: This step often involves the use of a cyanating agent, such as sodium cyanide or potassium cyanide, under basic conditions.
Attachment of Aromatic Substituents: The aromatic groups can be introduced through nucleophilic substitution reactions, using appropriate aryl halides and phenols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and phenols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
- 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Uniqueness
5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and methylphenoxy groups, along with the oxazole and nitrile functionalities, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H21N3O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-[2-(4-methoxyphenyl)ethylamino]-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H21N3O3/c1-15-3-7-18(8-4-15)26-14-20-24-19(13-22)21(27-20)23-12-11-16-5-9-17(25-2)10-6-16/h3-10,23H,11-12,14H2,1-2H3 |
InChI Key |
GOZSUKLKFOEVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=C(O2)NCCC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[3-(4-ethoxy-3-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11600735.png)
![5-chloro-2-methoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11600756.png)
![{(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11600763.png)
![benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600769.png)
![2-{1-ethyl-3-[2-(2-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11600774.png)
![prop-2-en-1-yl 5-(4-bromophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11600787.png)
![(2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11600800.png)

![(4-{[4-(4-Ethoxyphenyl)phthalazin-1-yl]amino}phenyl)(piperidin-1-yl)methanone](/img/structure/B11600803.png)
![4-[1,3-Bis(4-methylphenyl)imidazolidin-2-yl]-2-ethoxyphenol](/img/structure/B11600804.png)
![4-benzyl-5-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11600805.png)
![2-[(2-fluorobenzyl)sulfanyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B11600818.png)
![1-{2-[(2-Chlorophenoxy)methyl]-4-cyano-1,3-oxazol-5-yl}piperidine-4-carboxamide](/img/structure/B11600819.png)
![2-chloro-N-{4-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}benzamide](/img/structure/B11600826.png)
